1-(2-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
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Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and stability.Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
Quantum chemical calculations and molecular dynamics simulations explored the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron. These studies reveal how these compounds interact with metal surfaces, offering insights into their potential industrial applications, particularly in corrosion prevention (Kaya et al., 2016).
Optically Pure Piperidine and Pyrrolidine Preparation
Research on the synthesis of optically pure piperidine and pyrrolidine derivatives by reacting oxygenated compounds with appropriate chlorinated N-sulfinylimines highlights the significance of these processes in producing chiral molecules. Such compounds are crucial for the development of pharmaceuticals and fine chemicals, demonstrating the breadth of applications for specific piperidine structures (Ruano et al., 2006).
Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed and synthesized, evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Among them, a compound showed promising activity against all tests, highlighting the therapeutic potential of specific piperidine derivatives in treating tuberculosis (Jeankumar et al., 2013).
Synthesis of Cytotoxic Compounds and Their Structural Determination
Studies on the synthesis of analogs of 3,5-bis(2-fluorobenzylidene)-4-piperidone and their molecular structures characterization offer valuable insights into the development of new cytotoxic compounds. These compounds' molecular structures, characterized by various spectroscopic methods, play a crucial role in the design of potential anticancer agents, showcasing the versatility of piperidine derivatives in medicinal chemistry (Lagisetty et al., 2009).
Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations
Research into N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives synthesized and evaluated for anti-Alzheimer's activity based on the lead compound donepezil demonstrates the potential of piperidine structures in addressing neurological conditions. These compounds' design, synthesis, and evaluation underscore the importance of structural diversity in discovering new therapeutics for Alzheimer's disease (Gupta et al., 2020).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please consult with a professional chemist or a trusted source for specific information related to your compound. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c18-16-7-3-2-6-14(16)12-19-13-15(8-9-17(19)21)24(22,23)20-10-4-1-5-11-20/h2-3,6-9,13H,1,4-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQRIKHZUMJUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one |
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